![molecular formula C18H17N3O5S B2844433 (Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-62-5](/img/structure/B2844433.png)
(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a benzamide derivative with a benzo[d]thiazol-2(3H)-ylidene moiety. Benzamides and benzo[d]thiazoles are both important classes of compounds in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The compound contains a benzamide group, which consists of a benzene ring attached to an amide functional group. It also contains a benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of heterocyclic compound containing a fused benzene and thiazole ring .Chemical Reactions Analysis
Benzamides and benzo[d]thiazoles can undergo a variety of chemical reactions. For example, benzamides can react with Grignard reagents to form ketones, and benzo[d]thiazoles can react with electrophiles at the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. In general, benzamides are polar due to the presence of the amide functional group, and benzo[d]thiazoles are aromatic and relatively stable .科学研究应用
Thiazolides as Anti-Infective Agents
Thiazolides, including nitazoxanide and its derivatives, exhibit a broad spectrum of activities against helminths, protozoa, enteric bacteria, and viruses infecting animals and humans. The nitro group in thiazolides is crucial for their action against anaerobic or microaerophilic parasites and bacteria, while intracellular parasites and viruses are susceptible to non-nitro-thiazolides. These compounds trigger apoptosis in proliferating mammalian cells, suggesting multiple mechanisms of action. For example, in microaerophilic bacteria and parasites, the reduction of the nitro group into a toxic intermediate is key, while the mode of action against helminths is yet to be elucidated (Hemphill, Müller, & Müller, 2012).
Thiazolides and Antimicrobial, Anticancer Activity
Thiazolidinone derivatives, structurally related to thiazolides, have been synthesized and evaluated for their in vitro antimicrobial and anticancer potentials. Some of these compounds have demonstrated significant activity against microbial agents and cancer cells. For instance, specific derivatives showed high antimicrobial activity, while others exhibited potent anticancer effects, underlining the importance of certain molecular features like the topological parameter and electronic parameters in determining their activities (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).
Thiazolides in Protozoan Infections Research
Thiazolides have shown efficacy against protozoan parasites like Giardia lamblia, where a novel nitroreductase interacts with nitazoxanide and other thiazolides, inhibiting the parasite's nitroreductase activity. This interaction is crucial for the antiparasitic activity of thiazolides, suggesting that their action could be at least partially mediated through inhibition of specific protozoan enzymes (Müller, Wastling, Sanderson, Müller, & Hemphill, 2007).
Thiazolides and Cancer Research
Investigations into the structure-function relationship of thiazolides have revealed their potential in inducing apoptosis in colorectal tumor cells. This highlights the importance of specific molecular structures in thiazolides for interacting with cancer cell targets and inducing cell death, indicating a promising avenue for cancer treatment research (Brockmann, Strittmatter, May, Stemmer, Marx, & Brunner, 2014).
未来方向
属性
IUPAC Name |
3-methoxy-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-25-9-8-20-15-7-6-13(21(23)24)11-16(15)27-18(20)19-17(22)12-4-3-5-14(10-12)26-2/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHAQOZBANNTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2844350.png)
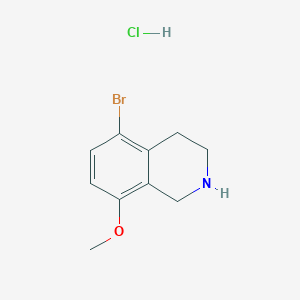
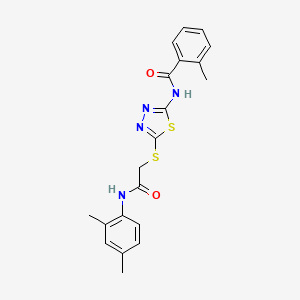
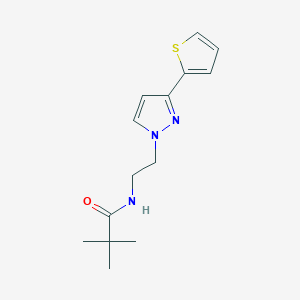
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2844357.png)
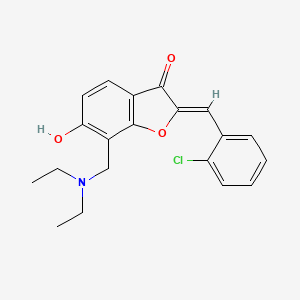
![3,9-Dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844361.png)
![[(3-Methylbenzyl)sulfanyl]acetic acid](/img/structure/B2844362.png)
![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid](/img/structure/B2844364.png)
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2844365.png)
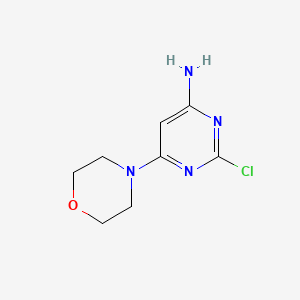
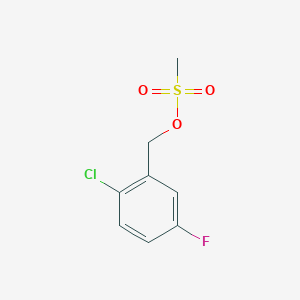
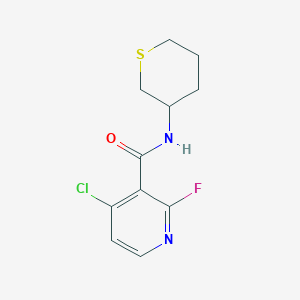
![2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2844369.png)